2-(1-Bromo-ethyl)-thiazole
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Overview
Description
Compounds like “2-(1-Bromo-ethyl)-thiazole” belong to a class of organic compounds known as halogenated organics, specifically bromoalkanes. They contain a bromine atom attached to an alkyl group .
Synthesis Analysis
The synthesis of similar compounds typically involves nucleophilic substitution reactions. For instance, primary halogenoalkanes like bromoethane can react with a nucleophile such as a hydroxide ion to form alcohols .
Molecular Structure Analysis
The molecular structure of such compounds would consist of a thiazole ring with a bromoethyl group attached. Thiazole is a heterocyclic compound that consists of a five-membered ring with two non-adjacent nitrogen atoms .
Chemical Reactions Analysis
Halogenoalkanes can undergo various types of reactions, including nucleophilic substitution and elimination reactions. The specific reactions would depend on the structure of the compound and the conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on their specific structure. For example, they are generally insoluble in water but soluble in organic solvents .
Scientific Research Applications
Synthesis and Chemical Properties
- Improved Synthesis Methods : Zhou Zhuo-qiang (2009) describes an improved method for synthesizing 2-Bromo-Thiazole-4-Carboxylic Acid, highlighting advancements in the synthesis process of thiazole derivatives, including 2-(1-Bromo-ethyl)-thiazole (Zhou Zhuo-qiang, 2009).
- Novel Synthesis Approaches : Baker and Williams (2003) report on the synthesis of novel 2-amino-1,3-thiazole-5-carboxylates using ultrasonic and thermally mediated methods, exploring new ways of synthesizing thiazole compounds (Baker & Williams, 2003).
Chemical Characterization and Applications
- Spectroscopic and Structural Analysis : A study by Haroon et al. (2019) focuses on the synthesis and spectroscopic characterization of thiazole-based derivatives, offering insights into their structural and electronic properties, relevant to various scientific applications (Haroon et al., 2019).
- Nonlinear Optical Properties : Another study by Haroon et al. (2020) explores the nonlinear optical properties of thiazole derivatives, suggesting their potential in technology and optoelectronic applications (Haroon et al., 2020).
Biological Applications
- Antimicrobial and Antimalarial Activities : Vekariya et al. (2017) discuss the synthesis of imidazo[2,1-b]thiazole derivatives and their antimicrobial and antimalarial activities, indicating the biological significance of thiazole compounds (Vekariya et al., 2017).
- Antioxidant and Antiviral Potential : Haroon et al. (2021) present a series of thiazole-4-carboxylates, demonstrating their antioxidant and potential antiviral properties, highlighting the therapeutic applications of these compounds (Haroon et al., 2021).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-(1-bromoethyl)-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNS/c1-4(6)5-7-2-3-8-5/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEBLAJDJLNGHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CS1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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